molecular formula C12H11N5O3 B3020521 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide CAS No. 2034325-98-7

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide

Cat. No.: B3020521
CAS No.: 2034325-98-7
M. Wt: 273.252
InChI Key: PBVUGGAQRFCKEV-UHFFFAOYSA-N
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Description

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide is a synthetic compound belonging to the class of triazolopyridazine derivatives.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3/c1-19-11-3-2-9-14-15-10(17(9)16-11)6-13-12(18)8-4-5-20-7-8/h2-5,7H,6H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVUGGAQRFCKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=COC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and carbothioamides. Reaction conditions often involve the use of solvents like DMF, acetic acid, and bases such as triethylamine .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide stands out due to its unique combination of a triazolopyridazine core with a furan-3-carboxamide moiety, which enhances its biological activity and specificity .

Biological Activity

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a methoxy-substituted triazolo-pyridazine core and a furan-3-carboxamide moiety, suggest significant biological activity. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C13H12N4O3C_{13}H_{12}N_4O_3, with a molecular weight of 276.26 g/mol. The compound's structure is characterized by the following key features:

  • Triazolo-pyridazine core : Contributes to its unique chemical reactivity and potential biological interactions.
  • Furan-3-carboxamide moiety : Enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing triazolo and pyridazine rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains. The mechanism of action typically involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Properties

This compound has been investigated for its anticancer potential. It has shown promising results in inhibiting the growth of several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound's cytotoxicity was evaluated using the MTT assay, revealing IC50 values indicative of moderate to high efficacy against these cell lines .

Cell LineIC50 Value (µM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

The mechanism underlying its anticancer activity may involve the inhibition of specific kinases associated with cell proliferation and survival pathways .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical signaling pathways related to cancer progression.
  • Apoptosis Induction : Studies have suggested that it can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .

Case Studies

A notable case study involved the evaluation of a series of triazolo-pyridazine derivatives for their c-Met kinase inhibitory activities. Among these derivatives, compounds structurally related to this compound exhibited significant cytotoxicity against cancer cell lines with comparable efficacy to established drugs like Foretinib .

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